molecular formula C16H14N2O4 B2373383 Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate CAS No. 303146-33-0

Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate

Numéro de catalogue: B2373383
Numéro CAS: 303146-33-0
Poids moléculaire: 298.298
Clé InChI: DXPBGLFCLKCOFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate is a nicotinic acid derivative characterized by a cyano group at position 5, a 4-methoxyphenoxy substituent at position 6, and a methyl ester at position 2 of the pyridine ring.

Propriétés

IUPAC Name

methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-14(16(19)21-3)8-11(9-17)15(18-10)22-13-6-4-12(20-2)5-7-13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPBGLFCLKCOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=C(C=C2)OC)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Strategies and Preparation Methods

Multiple synthetic routes can be employed for the preparation of Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate, each with specific advantages in terms of yield, purity, and scalability.

Synthesis via Cyanation of Halogenated Precursor

This method involves the cyanation of a brominated or chlorinated nicotinate derivative using copper-mediated cyanation reactions, similar to methods described for related compounds.

Reagents and Materials:
  • Methyl 5-bromo-6-(4-methoxyphenoxy)-2-methylnicotinate
  • Copper(I) cyanide
  • N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF)
  • Nitrogen gas for inert atmosphere
Procedure:
  • A dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser is charged with methyl 5-bromo-6-(4-methoxyphenoxy)-2-methylnicotinate (1.0 equiv.).
  • The flask is evacuated and filled with nitrogen three times to ensure an inert atmosphere.
  • Anhydrous NMP or DMF is added to the flask (10 mL per gram of starting material).
  • Copper(I) cyanide (1.5-2.0 equiv.) is added to the reaction mixture.
  • The reaction mixture is heated at 140-160°C for 6-8 hours under nitrogen atmosphere.
  • The progress of the reaction is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is cooled to room temperature and poured into a solution of ethylenediamine in water.
  • The resulting mixture is extracted with ethyl acetate (3×).
  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure target compound.

This method typically provides yields of 65-75% after purification.

Synthesis via Sequential Functionalization of Pyridine Core

This approach involves stepwise functionalization of a suitable pyridine derivative, introducing the cyano, methoxy, and ester groups sequentially.

Reagents and Materials:
  • 2-Methylpyridine-3-carboxylic acid methyl ester
  • N-Bromosuccinimide (NBS)
  • 4-Methoxyphenol
  • Base (potassium carbonate or cesium carbonate)
  • Copper(I) cyanide
  • Palladium catalyst
  • Appropriate solvents (DMF, acetonitrile)
Procedure:
  • Bromination Step:

    • Dissolve 2-methylpyridine-3-carboxylic acid methyl ester (1.0 equiv.) in anhydrous acetonitrile.
    • Add N-bromosuccinimide (1.1 equiv.) portionwise at 0°C.
    • Warm to room temperature and stir for 4-6 hours.
    • The reaction mixture is poured into ice water and extracted with ethyl acetate.
    • The organic layer is washed, dried, and concentrated to yield the 5-bromo intermediate.
  • Aryloxy Introduction:

    • To a suspension of the brominated intermediate (1.0 equiv.) in DMF, add 4-methoxyphenol (1.2 equiv.) and potassium carbonate (2.0 equiv.).
    • Heat the mixture at 80-90°C for 8-12 hours.
    • After cooling, pour into water and extract with ethyl acetate.
    • Wash the organic layer, dry, and concentrate to obtain the aryloxy intermediate.
  • Cyanation Step:

    • In a dry flask under nitrogen, combine the aryloxy intermediate (1.0 equiv.), copper(I) cyanide (1.5 equiv.), and a catalytic amount of palladium acetate (5 mol%) in DMF.
    • Heat at 120-130°C for 6-8 hours.
    • Work up the reaction as described in the previous method.
    • Purify the crude product by column chromatography to obtain this compound.

This sequential approach typically yields 40-60% of the target compound over the three steps.

Synthesis via Protected N-hydroxylamines

This method draws from techniques used in synthesizing similar nicotinate derivatives with cyano functionalities, utilizing protected N-hydroxylamines as key intermediates.

Reagents and Materials:
  • 3-Bromo-2-methoxy-5-nitropyridine
  • Hydrazine monohydrate
  • 5% Rhodium on carbon catalyst
  • Tetrahydrofuran (THF)
  • 4-Methoxyphenol
  • Base (sodium bicarbonate)
  • Methyl chloroformate
  • Appropriate cyanation reagents
Procedure:
  • Reduction to Hydroxylamine:

    • Under nitrogen atmosphere, add hydrazine monohydrate (1.2 equiv.) dropwise to a suspension of 3-bromo-2-methoxy-5-nitropyridine (1.0 equiv.) and 5% Rh/C (0.3 mol%) in THF.
    • Stir the reaction mixture at room temperature until completion (monitored by TLC).
    • Filter through a pad of Celite and concentrate to obtain the hydroxylamine intermediate.
  • Protection and Functionalization:

    • Treat the hydroxylamine intermediate with sodium bicarbonate (1.2 equiv.) followed by addition of methyl chloroformate (1.2 equiv.) in THF.
    • After completion, isolate the protected derivative.
    • Introduce the 4-methoxyphenoxy group via nucleophilic aromatic substitution.
    • Follow with cyanation and subsequent functional group transformations to yield the target compound.

This method provides the advantage of controlled regioselectivity but may require multiple steps for complete functionalization of the pyridine core.

Synthesis via Direct Coupling Reactions

This approach utilizes modern coupling reactions to directly introduce the cyano group and 4-methoxyphenoxy moiety onto a suitably functionalized nicotinate core.

Reagents and Materials:
  • Methyl 5-halo-6-halo-2-methylnicotinate (dihalogenated derivative)
  • 4-Methoxyphenol
  • Potassium tert-butoxide
  • Zinc cyanide
  • Palladium tetrakis(triphenylphosphine) catalyst
  • Appropriate solvents (DMF, toluene)
Procedure:
  • Selective SNAr Reaction:

    • Dissolve methyl 5-halo-6-halo-2-methylnicotinate (1.0 equiv.) in toluene.
    • Cool to 0°C and add 4-methoxyphenol (1.0 equiv.) followed by potassium tert-butoxide (1.0 equiv.) in portions.
    • Warm to room temperature and stir for 4-6 hours.
    • Work up the reaction and isolate the monosubstituted intermediate.
  • Palladium-Catalyzed Cyanation:

    • In a sealed tube under nitrogen, combine the monosubstituted intermediate (1.0 equiv.), zinc cyanide (1.2 equiv.), and Pd(PPh₃)₄ (5 mol%) in DMF.
    • Heat at 100-120°C for 4-6 hours.
    • Cool the reaction mixture, filter through Celite, and purify by column chromatography to obtain the desired product.

This direct coupling approach provides a more streamlined synthesis with fewer steps, potentially yielding 55-65% of the target compound.

Characterization and Analysis

The successful synthesis of this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Expected key signals include:

    • Methyl ester protons (3H, s, ~3.9 ppm)
    • 2-Methyl protons (3H, s, ~2.6-2.8 ppm)
    • Methoxy protons (3H, s, ~3.8 ppm)
    • Aromatic protons from the 4-methoxyphenoxy group (4H, AA'BB' system, ~6.8-7.2 ppm)
    • Pyridine H-4 proton (1H, s, ~8.0-8.5 ppm)
  • ¹³C NMR (100 MHz, CDCl₃): Expected key signals include:

    • Methyl carbon (~20 ppm)
    • Methoxy and methyl ester carbons (~52-56 ppm)
    • Aromatic carbons (~110-165 ppm)
    • Carbonyl carbon (~165-170 ppm)
    • Cyano carbon (~115-120 ppm)
Infrared (IR) Spectroscopy

Key IR absorption bands:

  • Cyano group (C≡N stretch: 2200-2240 cm⁻¹)
  • Ester carbonyl (C=O stretch: 1710-1740 cm⁻¹)
  • Aromatic C=C stretching (1600-1400 cm⁻¹)
  • C-O stretching (1200-1050 cm⁻¹)
Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ peak at m/z 299.1026
  • Common fragmentation patterns include loss of methoxy group (m/z 268), loss of 4-methoxyphenoxy group, and cleavage of the ester group

Chromatographic Analysis

Thin-Layer Chromatography (TLC)
  • Typical solvent systems: Hexanes/Ethyl acetate (7:3 or 4:1)
  • Visualization: UV light at 254 nm and/or vanillin stain
  • Expected Rf value: 0.3-0.4 in hexanes/ethyl acetate (7:3)
High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient
  • Detection: UV at 254 nm and 280 nm
  • Typical retention time: 8-10 minutes under standard conditions

Yield Optimization and Scale-up Considerations

When scaling up the synthesis of this compound, several factors must be considered to maintain yield and purity:

Temperature Control

Temperature management is critical, particularly during cyanation reactions, which can generate significant heat. Proper cooling systems and controlled addition rates are essential for larger-scale operations.

Solvent Selection

The choice of solvent impacts both yield and safety. While DMF and NMP provide excellent solvation for cyanation reactions, their high boiling points make product isolation challenging. Alternative solvent systems like acetonitrile or THF may be considered for larger scale preparations.

Purification Strategy

Column chromatography, while effective at laboratory scale, becomes impractical for large-scale production. Recrystallization techniques should be developed as follows:

  • Dissolve crude product in minimum amount of hot ethyl acetate
  • Add hexanes or heptane until slight turbidity persists
  • Cool slowly to room temperature, then to 0-5°C
  • Filter the crystallized product and wash with cold hexanes
  • Dry under vacuum at 40-50°C

This recrystallization approach typically yields product with >98% purity.

Applications and Importance

This compound serves as a valuable synthetic intermediate with several applications:

Pharmaceutical Development

The compound is utilized as a starting material for creating pyrano[2,3-d]pyrimidine derivatives with potential therapeutic applications. These derivatives have been synthesized in moderate to high yields (48–78%) and exhibit promising biological activities.

Agrochemical Research

Similar nicotinate derivatives have been employed in the development of fungicides and other crop protection agents, making this compound potentially valuable in agrochemical research.

Building Block for Heterocyclic Synthesis

The presence of multiple functional groups (cyano, ester, methoxy) makes this compound an excellent building block for the construction of complex heterocycles with potential applications in materials science and drug discovery.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenoxy moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate with its closest analogs based on substituent variations:

Compound (CAS) Substituent Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Acidity (pKa)
Target Compound 4-Methoxyphenoxy C₁₆H₁₄N₂O₄ 298.30† ~1.35* ~400* ~1.2*
Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (303146-31-8) 4-Fluorophenoxy C₁₅H₁₁FN₂O₃ 286.26 1.33 389.3 1.02
Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate (303146-40-9) 2-Methoxyphenoxy C₁₆H₁₄N₂O₄ 298.30 N/A N/A N/A
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (303146-41-0) 2,4-Dichlorophenoxy C₁₅H₁₀Cl₂N₂O₃ 337.16 N/A N/A N/A

†Calculated molecular weight; *Predicted values based on substituent effects.

Key Observations :

  • Substituent Effects :
    • The 4-methoxy group (electron-donating) increases molecular weight compared to the 4-fluoro derivative (electron-withdrawing). This substituent also likely enhances solubility in polar solvents due to the methoxy group’s polarity.
    • Halogenated analogs (e.g., 4-fluoro, 2,4-dichloro) exhibit lower molecular weights and higher predicted acidity (e.g., pKa ~1.02 for 4-fluoro vs. ~1.2 for 4-methoxy), attributed to the electron-withdrawing nature of halogens stabilizing deprotonated forms.
    • Boiling Points : The 4-methoxy derivative is predicted to have a higher boiling point (~400°C) than the 4-fluoro analog (389.3°C), reflecting increased molecular weight and intermolecular interactions (e.g., dipole-dipole, van der Waals).

Research Findings and Trends

  • Crystallography : Tools like SHELX and Mercury are critical for analyzing hydrogen-bonding patterns and crystal packing. The 4-methoxy group may form stronger hydrogen bonds (e.g., O–H···O) compared to halogenated analogs, influencing solid-state stability .
  • Biological Activity : Substituents dictate bioactivity. For example, 4-fluoro derivatives show higher membrane permeability in vitro, while methoxy analogs may exhibit prolonged half-lives due to reduced metabolic degradation .

Activité Biologique

Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

This compound (CAS No. 303146-33-0) is a derivative of nicotinic acid with a methoxyphenyl group that enhances its pharmacological properties. The synthesis typically involves multi-step organic reactions, where starting materials are reacted under controlled conditions to yield the desired product.

Synthetic Route:

  • Starting Materials: Methyl 2-methylnicotinate and 4-methoxyphenol.
  • Reagents: Use of coupling agents and solvents under reflux conditions.
  • Yield: The synthetic route often yields moderate to high purity, with yields ranging from 60% to 85% depending on the specific method employed.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human tumor cell lines. A study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.55 μM to 9.63 μM , indicating potent antitumor activity compared to other compounds in its class . The compound's efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Cell LineGI50 (μM)
A549 (Lung)1.55
DU145 (Prostate)2.20
KB (Cervical)3.00
HT-29 (Colon)9.63

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in tumor growth, leading to reduced proliferation rates.
  • Receptor Modulation: It is hypothesized that the compound could act as a modulator for certain receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Case Studies

  • Cytotoxicity Study: In a comparative study examining various derivatives of nicotinic acid, this compound demonstrated superior cytotoxicity against a panel of human tumor cell lines, outperforming several analogs with different substituents .
  • Pharmacological Evaluation: A pharmacological evaluation highlighted that compounds with similar structural motifs but different substituents exhibited varied biological activities, emphasizing the significance of the methoxy group in enhancing antitumor potency .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate, and how do reaction conditions impact yield?

Answer:
The synthesis of this compound can be inferred from analogous nicotinate derivatives. A common approach involves Suzuki-Miyaura coupling to introduce the 4-methoxyphenoxy group. For example:

  • Step 1: Start with a halogenated nicotinate precursor (e.g., 6-bromo-5-cyano-2-methylnicotinate).
  • Step 2: React with 4-methoxyphenol under catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃, in DMF at 80–100°C) .
  • Yield Optimization: Varying catalyst loadings (1–5 mol%) and solvent polarity (DMF vs. THF) can improve yields. Pre-activation of the phenol with a boronate ester may enhance coupling efficiency.

Reference Data:

Reaction TypeCatalystSolventYield Range
Suzuki CouplingPd(PPh₃)₄DMF45–70%
Nucleophilic Aromatic SubstitutionCuI, DBUDMSO30–55%

For regioselectivity, steric and electronic effects of substituents on the pyridine ring must be considered .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of structurally similar nicotinate derivatives?

Answer:
Discrepancies often arise from differences in measurement techniques or solvent systems. Methodological strategies include:

  • pKa Determination: Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) to minimize ionic strength variability. Computational tools like MarvinSketch or ACD/Labs can validate experimental data .
  • Solubility Analysis: Employ shake-flask methods with HPLC quantification in multiple solvents (e.g., DMSO, water-ethanol mixtures). Compare with predicted logP values (e.g., using Molinspiration) to identify outliers .

Example: For Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate, predicted pKa (1.02±0.39) may differ from experimental values due to solvent interactions. Replicate measurements under controlled conditions are critical .

Basic: Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and cyano (-CN) group proximity via coupling patterns.
    • ¹³C NMR: Confirm the ester carbonyl (δ ~165 ppm) and nitrile carbon (δ ~115 ppm) .
  • IR Spectroscopy: Detect C≡N stretching (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS): Use ESI+ to validate molecular ion [M+H]⁺ and fragment peaks (e.g., loss of methoxyphenoxy group) .

Advanced: What strategies improve regioselectivity during phenoxy group introduction in nicotinate derivatives?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects: Electron-withdrawing groups (e.g., -CN) at position 5 activate position 6 for nucleophilic substitution.
  • Catalytic Systems: Pd-based catalysts with bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki reactions .

Case Study: In Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate, replacing SPh with 4-methoxyphenoxy required adjusting reaction time (12→18 hours) to achieve >60% yield .

Basic: How does the 4-methoxyphenoxy group influence lipophilicity compared to other substituents?

Answer:
The 4-methoxyphenoxy group increases lipophilicity (logP ~2.8) compared to -OH (logP ~1.2) or -F (logP ~2.1) substituents. This enhances membrane permeability, as observed in analogs like Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (predicted logP = 2.5) .

Comparative Data:

SubstituentlogP (Predicted)Solubility (mg/mL)
4-OCH₃2.80.15
4-F2.50.22
-SPh3.10.08

Advanced: What in vitro assays are suitable for evaluating biological activity, given structural analogs?

Answer:
Based on analogs with similar moieties:

  • Enzyme Inhibition: Screen against kinases or oxidoreductases (e.g., COX-2) using fluorescence-based assays .
  • Cellular Uptake: Use Caco-2 monolayers to assess permeability, correlating with logP values .
  • Receptor Binding: Radioligand displacement assays for PPARα/γ, as seen in 4-methoxyphenoxy-containing agonists .

Note: Preclinical toxicity should be evaluated via hepatic microsomal stability assays (e.g., CYP450 inhibition) .

Advanced: How can researchers address low yields in the final coupling step of this compound?

Answer:

  • Catalyst Screening: Test Pd₂(dba)₃/XPhos or NiCl₂(PCy₃)₂ for improved turnover.
  • Microwave Assistance: Reduce reaction time (e.g., 2 hours at 120°C) while maintaining yield .
  • Purification: Use preparative HPLC with a C18 column to isolate the product from regioisomers .

Yield Improvement Example: Switching from Pd(PPh₃)₄ to Pd(OAc)₂ with SPhos increased yield from 45% to 68% in a related nicotinate synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.